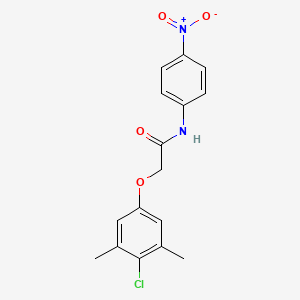![molecular formula C21H24ClN3O3S B4897079 1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine, commonly known as CSP-2503, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSP-2503 is a piperazine derivative that has been synthesized and studied extensively in recent years.
作用機序
The mechanism of action of CSP-2503 is not fully understood. However, it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including cell survival, neuroprotection, and inflammation. By modulating the activity of the sigma-1 receptor, CSP-2503 may be able to protect cells from damage and reduce inflammation.
Biochemical and Physiological Effects
CSP-2503 has been shown to have a variety of biochemical and physiological effects. In animal models of Parkinson's disease, CSP-2503 has been shown to protect dopaminergic neurons from damage and reduce motor deficits. In models of Alzheimer's disease, CSP-2503 has been shown to reduce amyloid beta accumulation and improve cognitive function. CSP-2503 has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, CSP-2503 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using CSP-2503 in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, CSP-2503 has been shown to have a variety of potential therapeutic applications, making it a promising compound for further study. However, one limitation of using CSP-2503 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are several future directions for the study of CSP-2503. One area of research is to further elucidate its mechanism of action. This may involve identifying the specific binding site of CSP-2503 on the sigma-1 receptor and determining how it modulates receptor activity. Another area of research is to explore the potential therapeutic applications of CSP-2503 in more detail. This may involve conducting clinical trials to test its efficacy and safety in humans. Finally, researchers may explore the use of CSP-2503 in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of CSP-2503 involves the reaction of 4-chloro-3-nitrobenzoic acid with pyrrolidine and sodium hydride to form the corresponding nitro compound. This is followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The amine is then coupled with 4-phenylpiperazine and 4-(methylsulfonyl)benzoyl chloride to yield CSP-2503. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
CSP-2503 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. CSP-2503 has also been studied for its potential to treat addiction to drugs such as cocaine and methamphetamine. In addition, CSP-2503 has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory bowel disease.
特性
IUPAC Name |
(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S/c22-19-9-8-17(16-20(19)29(27,28)25-10-4-5-11-25)21(26)24-14-12-23(13-15-24)18-6-2-1-3-7-18/h1-3,6-9,16H,4-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJHZUSKFOGZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B4897010.png)
![[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4897012.png)
![N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4897016.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide](/img/structure/B4897025.png)
![9-ethyl-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4897028.png)
![(1H-imidazol-4-ylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4897031.png)
![1-[5-(3-chloro-2-methylphenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897034.png)

![N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4897048.png)
![N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4897078.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)